molecular formula C14H14O B1607665 (s)-1,2-Diphenylethanol CAS No. 5773-56-8

(s)-1,2-Diphenylethanol

Cat. No. B1607665
CAS RN: 5773-56-8
M. Wt: 198.26 g/mol
InChI Key: GBGXVCNOKWAMIP-AWEZNQCLSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and common names. It may also include information about its natural occurrence or synthesis .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants used, the conditions required, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves examining the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, reactivity, and spectral data. These properties can often be found in chemical databases .

Scientific Research Applications

Molecular Structure and Spectroscopy

  • Molecular Structure Studies : (S)-1,2-Diphenylethanol has been a subject of study in the context of its molecular structure. For instance, the molecular structure of 1,2-diphenylethane, a closely related compound, was examined using gas-phase electron diffraction, highlighting the importance of molecular structure in understanding the properties of such compounds (Shen, 1998).

Applications in Organic Synthesis

  • Organogelators : Research has found that derivatives of 1,2-diphenylethanol, such as 2-amino-1,2-diphenylethanol, form organogels with various acidic compounds. These organogelators have potential applications in creating fluorescence switches, organic nanotubes, and silver nanofibers, which can be used as catalysts (Chen et al., 2013).
  • Synthesis Processes : The compound is an important organic synthetic intermediate, and various synthetic processes for 1,2-diphenylethane, closely related to (S)-1,2-Diphenylethanol, have been summarized. These processes include F - C alkylation, benzyl coupling reaction, and carbonyl coupling, illustrating its versatility in organic synthesis (Tang Zhong-feng, 2010).

Material Science and Catalysis

  • Electrocatalytic Reduction : The electron transfer behavior of 1,2-diphenyl-o-carborane, which involves 1,2-dibromo-1,2-diphenylethane, has been studied. This research is significant for understanding catalytic processes and could have implications in material science (Hosoi et al., 2011).

Crystallography and Physical Chemistry

  • Cooling Crystallization Processes : Understanding the crystallization process of 1,2-diphenylethane is crucial for its purification in industrial applications. This research contributes to the field of crystallography and physical chemistry (Qi, 2022).

Dehydration Mechanism

  • Acid-Catalyzed Dehydration : The mechanism of acid-catalyzed dehydration of 1,2-diphenylethanol has been studied, providing insights into the chemical reactions and transformations it undergoes, which is essential for its application in various chemical processes (Noyce et al., 1968)

Mechanism of Action

In pharmacology, the mechanism of action refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact. Safety data sheets (SDS) are a common source of this information .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis of the compound could be improved .

properties

IUPAC Name

(1S)-1,2-diphenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14-15H,11H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGXVCNOKWAMIP-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362455
Record name (1S)-1,2-Diphenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(s)-1,2-Diphenylethanol

CAS RN

5773-56-8
Record name 1,2-Diphenylethanol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005773568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1,2-Diphenylethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-DIPHENYLETHANOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OV6YI1OG6G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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